molecular formula C39H77NO9 B160580 1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol CAS No. 383187-82-4

1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol

Cat. No. B160580
CAS RN: 383187-82-4
M. Wt: 704 g/mol
InChI Key: MPKIDHIOYNMFES-CLTBVUQJSA-N
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Description

“1-O-(alpha-D-galactopyranosyl)-N-hexacosanoylsphinganine” is a type of glycodihydroceramide . It has an α-D-galactopyranosyl residue at the O-1 position and a hexacosanoyl group attached to the nitrogen .


Synthesis Analysis

The absolute configurations of agelasphins, which are new glycosphingolipids, were elucidated by total synthesis . Various analogues of agelasphins were also synthesized .

Scientific Research Applications

  • Synthesis Techniques : Research has focused on the synthesis of complex glycosides, such as those related to "1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol". For instance, Kováč and Glaudemans (1985) developed methods for synthesizing methyl glycosides of beta-(1→6)-linked D-galactobiose, which are structurally related to the compound . This method involved multiple steps, including tritylation, acetylation, and detritylation, showcasing the intricate processes needed for synthesizing such complex molecules (Kováč & Glaudemans, 1985).

  • Immunosuppressive Properties : A study by Murata et al. (2005) describes the total synthesis of a similar compound, which shows potential as a therapeutic candidate for Th1-mediated autoimmune diseases. The synthesis process involved direct alkylation onto epoxides and stereospecific halide ion catalyzed alpha-glycosidation reactions, highlighting the compound's significance in immunosuppressive therapy (Murata et al., 2005).

  • Xenotransplantation Research : Lu et al. (2001) synthesized a divalent glycoside of an alpha-galactosyl disaccharide epitope for research on hyperacute rejection in xenotransplantation. This study indicates the compound's relevance in understanding and potentially mitigating organ rejection in xenotransplantation (Lu et al., 2001).

  • Enzymatic Activity and Stability : Brumer et al. (1999) studied an alpha-galactosidase from Phanerochaete chrysosporium, which might interact with compounds like "1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol". This enzyme showed remarkable stability and specificity for alpha-D-galactopyranosides, suggesting potential applications in biocatalysis and enzyme research (Brumer et al., 1999).

Mechanism of Action

KRN7000, a compound similar to “1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol”, markedly stimulated lymphocytic proliferation in allogeneic MLR, and showed potent tumor growth inhibitory activities in B16-bearing mice and strongly inhibited tumor metastasis . These biological effects were exerted by the activation of dendritic cells by KRN7000 .

properties

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonan-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77NO9/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-34(43)40-31(35(44)32(42)27-25-6-4-2)30-48-39-38(47)37(46)36(45)33(29-41)49-39/h31-33,35-39,41-42,44-47H,3-30H2,1-2H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKIDHIOYNMFES-CLTBVUQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H77NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385102
Record name CHEBI:495150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol

CAS RN

383187-82-4
Record name N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]tetracosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383187-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHEBI:495150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol
Reactant of Route 2
1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol
Reactant of Route 3
1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol
Reactant of Route 4
1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol
Reactant of Route 5
1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol
Reactant of Route 6
1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol

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